N'-[(3Z)-6-Methoxy-1-pentyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
Overview
Description
Synthesis and Biological Activity
The synthesis of N'-[(3Z)-6-Methoxy-1-pentyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivatives has been explored with a focus on their potential as anticancer agents. These compounds have been evaluated for cytotoxic properties against various cancer cell lines, including murine leukemia and human leukemia cells. One derivative, in particular, demonstrated potent inhibitory effects and was able to induce apoptosis at submicromolar ranges .
Molecular Structure and Conformational Analysis
The molecular structure and conformational stability of related benzohydrazide derivatives have been studied using vibrational spectroscopy and density functional theory (DFT) calculations. These studies provide insights into the size, shape, charge density distribution, and sites of chemical reactivity of the molecules. Vibrational analysis has confirmed the charge transfer interaction between phenyl rings through the C=N-N skeleton, which is crucial for understanding the molecular behavior of these compounds .
Antibacterial Potential and Spectroscopic Studies
Benzohydrazide derivatives have also been investigated for their potential as antibacterial agents. Spectroscopic studies, including Raman and Fourier transform infrared spectra, have been conducted alongside DFT calculations to interpret the vibrational modes of these molecules. The studies have identified stable conformers and provided a detailed understanding of the molecular structure in solution, which is valuable for assessing pharmaceutical properties .
Physical and Chemical Properties
The physical and chemical properties of benzohydrazide derivatives have been characterized through various techniques, including IR spectroscopy, NMR spectroscopy, and single-crystal X-ray diffraction. These studies have revealed the existence of hydrogen bonding in the crystal structures, which contributes to the formation of a three-dimensional network. Such structural information is essential for understanding the reactivity and stability of these compounds .
Chemical Reactions and Mechanism of Action
The chemical reactivity of benzohydrazide derivatives has been explored in the context of their antimicrobial and antiproliferative activities. The active hydrogen component of the -CONHN=CH- azomethine group plays a significant role in the synthesis of coupling products. Additionally, some derivatives have been identified as tubulin polymerization inhibitors, which is a promising mechanism of action for anticancer activity .
Scientific Research Applications
Anticancer Properties
- Derivatives of N'-[(3Z)-6-Methoxy-1-pentyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines, including leukemia and carcinoma cells. A derivative, 3,4,5-trimethoxy-N'-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide, showed potent inhibitory effects, suggesting potential as an anticancer agent (Katiyar et al., 2015).
Antimicrobial and Antifungal Activities
- N'-substituted benzohydrazide derivatives have demonstrated significant antimicrobial and antifungal activities. This includes effectiveness against various bacterial and fungal strains, indicating potential applications in treating infections (Shaikh, 2013).
Cardioprotective Activity
- A study on a derivative of N'-[(3Z)-6-Methoxy-1-pentyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide showed cardioprotective effects against doxorubicin-induced cardiotoxicity in rats. This suggests its potential in preventing or reducing heart damage caused by certain cancer therapies (Tabassum et al., 2014).
Antioxidant Activities
- Certain benzohydrazide derivatives have shown potent antioxidant activities. These properties could be beneficial in combating oxidative stress-related diseases and conditions (Sirajuddin et al., 2013).
Anti-Inflammatory and Analgesic Effects
- Some benzohydrazide derivatives exhibit significant anti-inflammatory and analgesic effects, which could be utilized in developing new pain relief and anti-inflammatory medications (Vijaya Raj et al., 2007).
Potential in Treating Gastrointestinal Disorders
- Research on 3,4,5-Tihydroxy-N0-[(2-Methyl-1H-Indol-3yl)Methylidene]Benzohydrazide, a derivative, indicated its effectiveness in preventing gastric ulcers. This points towards its possible application in treating gastrointestinal disorders (Tayeby et al., 2017).
properties
IUPAC Name |
N-(2-hydroxy-6-methoxy-1-pentylindol-3-yl)iminobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-3-4-8-13-24-18-14-16(27-2)11-12-17(18)19(21(24)26)22-23-20(25)15-9-6-5-7-10-15/h5-7,9-12,14,26H,3-4,8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDQOZCXKLNSRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(C=CC(=C2)OC)C(=C1O)N=NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043029 | |
Record name | N'-[(3Z)-6-Methoxy-2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3Z)-6-Methoxy-1-pentyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | |
CAS RN |
1103774-21-5 | |
Record name | N'-[(3Z)-6-Methoxy-2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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